tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Overview
Description
tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate is a complex organic compound with the molecular formula C20H25N3O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The purification process is also crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce piperidine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and quinoxaline derivatives, such as:
- spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]
- tert-butyl spiro[piperidine-4,4’-quinoxaline]-1-carboxylate
Uniqueness
What sets tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate apart is its specific combination of functional groups and spiro structure. This unique arrangement provides distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate (CAS Number: 1048912-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and synthetic pathways.
Chemical Structure and Properties
The compound has a molecular formula of C20H25N3O2 and a molecular weight of approximately 339.43 g/mol. Its structure features a spiro-piperidine ring fused with a pyrroloquinoxaline moiety, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have shown that quinoxaline derivatives exhibit notable antimicrobial activity. For instance, quinoxaline-based compounds have been investigated for their efficacy against various bacterial strains and fungi. The introduction of the tert-butyl group and the spiro structure in this compound may enhance its lipophilicity, allowing better membrane penetration and increased bioavailability.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinoxaline-1 | E. coli | 32 µg/mL |
This compound | S. aureus | TBD |
Quinoxaline-2 | C. albicans | 16 µg/mL |
Anticancer Activity
Quinoxalines have also been explored as potential anticancer agents. Studies indicate that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.
Case Study: Anticancer Effects
In a recent in vitro study, this compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the spiro structure may facilitate interactions with specific biological targets such as enzymes or receptors involved in disease processes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoxaline derivatives indicates that modifications to the core structure can significantly influence biological activity. The presence of electron-donating groups like tert-butyl enhances lipophilicity and may improve binding affinity to biological targets.
Properties
IUPAC Name |
tert-butyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-19(2,3)25-18(24)22-13-10-20(11-14-22)17-9-6-12-23(17)16-8-5-4-7-15(16)21-20/h4-9,12,21H,10-11,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZMHDANSJWNSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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